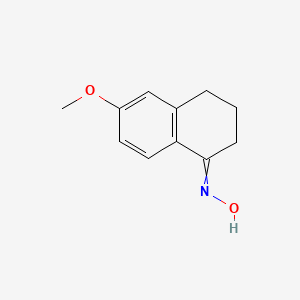

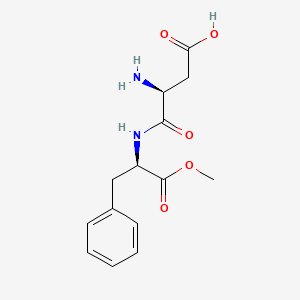

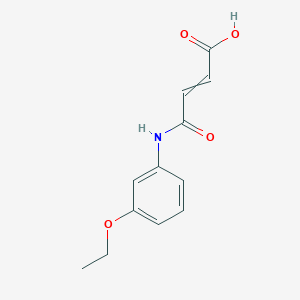

![molecular formula C12H15NO3 B1623522 3-[(2-Methylbutanoyl)amino]benzoic acid CAS No. 890983-61-6](/img/structure/B1623522.png)

3-[(2-Methylbutanoyl)amino]benzoic acid

Overview

Description

3-[(2-Methylbutanoyl)amino]benzoic acid, also known as Flufenamic acid, is a non-steroidal anti-inflammatory drug (NSAID) that has been widely used for its anti-inflammatory and analgesic effects. Flufenamic acid is a member of the fenamate class of drugs, which also includes mefenamic acid and tolfenamic acid. In

Scientific Research Applications

Synthesis and Modification Techniques

A study by Seebach and Estermann (1987) outlines the α-Alkylation of β-aminobutanoates, showcasing methods for preparing enantiomerically pure 3-aminobutanoic acid derivatives, which play a crucial role in the synthesis of complex molecules (Seebach & Estermann, 1987). Additionally, Estermann and Seebach (1988) discuss the diastereoselective alkylation of 3-Aminobutanoic Acid in the 2-Position, further emphasizing the potential of these processes in producing compounds with specific stereochemical configurations (Estermann & Seebach, 1988).

Electrochemical and Theoretical Study

Kowsari et al. (2018) explored the influence of different N‑benzoyl derivatives of isoleucine on the electrochemical properties and pseudocapacitance performance of conductive polymer electroactive film, highlighting the compound's potential in improving energy storage materials through electrochemical performance enhancement (Kowsari, Ehsani, Assadi, & Safari, 2018).

Biotechnological Applications

Zhang and Stephanopoulos (2016) demonstrated a microbial biosynthetic system for de novo production of 3-amino-benzoic acid from glucose in Escherichia coli, presenting an innovative approach to producing important building block molecules through co-culture engineering (Zhang & Stephanopoulos, 2016).

Green Chemistry

Weiss, Brinkmann, and Gröger (2010) reported on the greener synthesis of (S)-3-aminobutanoic acid, emphasizing an environmentally friendly approach that combines chemoenzymatic synthesis with high enantiomeric excess and yield, underscoring the potential of sustainable methodologies in chemical synthesis (Weiss, Brinkmann, & Gröger, 2010).

properties

IUPAC Name |

3-(2-methylbutanoylamino)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO3/c1-3-8(2)11(14)13-10-6-4-5-9(7-10)12(15)16/h4-8H,3H2,1-2H3,(H,13,14)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMBLRAJBSUMZCE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(=O)NC1=CC=CC(=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60424208 | |

| Record name | 3-[(2-methylbutanoyl)amino]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60424208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

890983-61-6 | |

| Record name | 3-[(2-methylbutanoyl)amino]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60424208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

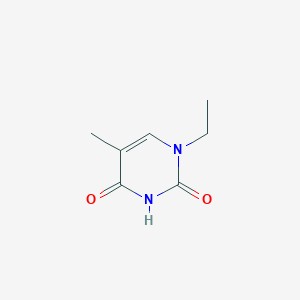

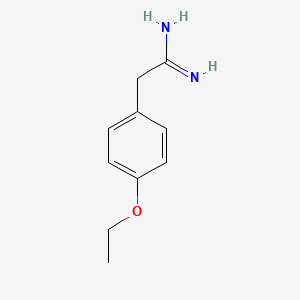

![N'-[2-(2-aminoethylamino)ethyl]ethane-1,2-diamine;terephthalic acid](/img/structure/B1623441.png)

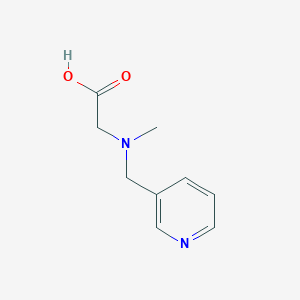

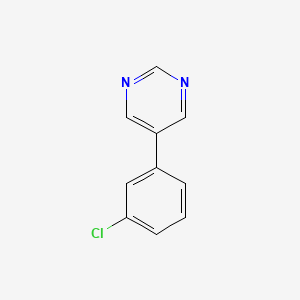

![PSS-Octakis[2-(Chlorodimethylsilyl)ethyl] substituted](/img/structure/B1623449.png)

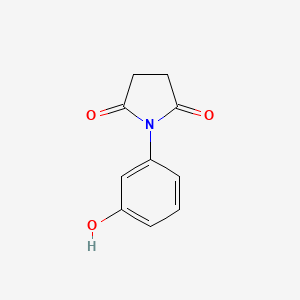

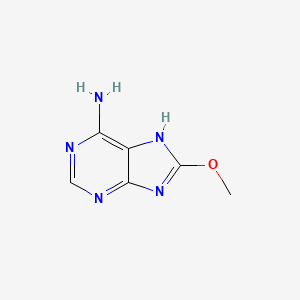

![[2-[[3-(3-Dodecanoyloxytetradecanoylamino)-6-(hydroxymethyl)-5-phosphonooxy-4-(3-tetradecanoyloxytetradecanoyloxy)oxan-2-yl]oxymethyl]-3-hydroxy-5-(3-hydroxytetradecanoylamino)-6-phosphonooxyoxan-4-yl] 3-hydroxytetradecanoate](/img/structure/B1623450.png)

![9-[(2-fluorobenzyl)oxy]-7-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/no-structure.png)